molecular formula C8H7F4N B15311864 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine CAS No. 53001-23-3

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine

Katalognummer: B15311864
CAS-Nummer: 53001-23-3
Molekulargewicht: 193.14 g/mol
InChI-Schlüssel: LJPNVDYYXGGPRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine is a chemical compound characterized by the presence of a tetrafluorinated phenyl ring attached to an ethanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine typically involves the reaction of 2,3,5,6-tetrafluorobenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The tetrafluorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,3,4,5-Tetrafluorophenyl)ethan-1-amine
  • 2-(2,3,5-Trifluorophenyl)ethan-1-amine
  • 2-(2,3,5,6-Tetrafluorophenyl)ethanol

Uniqueness

2-(2,3,5,6-Tetrafluorophenyl)ethan-1-amine is unique due to the specific arrangement of fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

53001-23-3

Molekularformel

C8H7F4N

Molekulargewicht

193.14 g/mol

IUPAC-Name

2-(2,3,5,6-tetrafluorophenyl)ethanamine

InChI

InChI=1S/C8H7F4N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1-2,13H2

InChI-Schlüssel

LJPNVDYYXGGPRY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1F)F)CCN)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.